molecular formula C15H20FN7 B12222742 2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B12222742
M. Wt: 317.36 g/mol
InChI Key: JXDMDKKZGNIRFC-UHFFFAOYSA-N
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Description

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluoropyrimidine moiety linked to a piperazine ring, which is further connected to a trimethylpyrimidine group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the fluoropyrimidine intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H20FN7

Molecular Weight

317.36 g/mol

IUPAC Name

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C15H20FN7/c1-11-8-13(21(2)3)20-15(19-11)23-6-4-22(5-7-23)14-17-9-12(16)10-18-14/h8-10H,4-7H2,1-3H3

InChI Key

JXDMDKKZGNIRFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)F)N(C)C

Origin of Product

United States

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